

A Technical Guide to High-Purity Octanoic Acid-d3 for Research Applications

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Compound of Interest

Compound Name: Octanoic acid-d3

Cat. No.: B589465

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity deuterated octanoic acid (**Octanoic acid-d3**). This stable isotope-labeled compound is a critical tool in quantitative analytical methods, particularly in mass spectrometry-based studies of fatty acid metabolism and pharmacokinetics.

Commercial Suppliers and Product Specifications

High-purity **Octanoic acid-d3** is available from several reputable suppliers, each offering various grades and quantities suitable for research and as analytical standards. The choice of supplier may depend on the specific purity requirements, available documentation (e.g., Certificate of Analysis), and the intended application. Below is a comparative table of commercial suppliers and their product specifications.

Supplier	Product Name	CAS Number	Purity/Isotopic Enrichment	Available Quantities	Intended Use
MedChemExpress	Octanoic acid-d3	156779-05-4	99.1% [1]	5 mg	Research, Internal Standard for NMR, GC-MS, or LC-MS [1] [2]
Cayman Chemical	Octanoic Acid-d3	156779-05-4	≥99% deuterated forms (d1-d3) [3]	10 mg, 25 mg, 50 mg, 100 mg [4]	Internal standard for the quantification of octanoic acid by GC- or LC-MS [3] [5]
Sigma-Aldrich (Merck)	Octanoic-d15 acid	69974-55-6	≥98 atom % D, ≥99% (CP) [1]	Inquire for bulk	Analytical standard
FB Reagents	Octanoic acid-d15	69974-55-6	99% Deuterium enrichment [3]	5 mg - 1 g	Research
ResolveMass Laboratories Inc.	Octanoic-d15-acid	69974-55-6	High isotopic purity	1g, larger quantities on inquiry	Internal standard in mass spectrometry, metabolic studies, lipidomics [6]
LGC Standards	Octanoic-8,8,8-d3 Acid	156779-05-4	Not specified	Not specified	Reference Material

Bertin Bioreagent	Octanoic Acid-d3	156779-05-4	≥99% deuterated forms (d1-d3) [4]	10 mg, 25 mg, 50 mg, 100 mg[4]	Internal standard for the quantification of octanoic acid by GC- or LC-MS[4] [7]
Cosmo Bio USA	Octanoic- 8,8,8-D3 acid	Not specified	>99%	Not specified	Research

Experimental Protocols: Quantification of Fatty Acids using Deuterated Internal Standards

Octanoic acid-d3 is primarily utilized as an internal standard in quantitative mass spectrometry to ensure the accuracy and precision of fatty acid measurements in biological samples. The following protocols are generalized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based on established research practices.

Protocol 1: GC-MS Analysis of Total Fatty Acids in Biological Samples

This protocol outlines the extraction, derivatization, and analysis of total fatty acids from biological matrices such as plasma, cells, or tissues.

1. Sample Preparation and Internal Standard Spiking:

- For plasma or cell suspensions, transfer a known volume or cell number into a glass tube.
- For tissues, homogenize a known weight of the tissue.
- Add a precise amount of **Octanoic acid-d3** (internal standard) to each sample. The amount should be determined based on the expected concentration of endogenous octanoic acid.

2. Lipid Extraction and Saponification:

- Perform a lipid extraction using a suitable solvent system, such as a modified Bligh and Dyer method with chloroform and methanol.
- After extraction, evaporate the organic solvent under a stream of nitrogen.
- To release fatty acids from their esterified forms (e.g., triglycerides, phospholipids), perform saponification by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating the sample.

3. Derivatization to Fatty Acid Methyl Esters (FAMES):

- Acidify the sample to protonate the free fatty acids.
- Perform methylation to convert fatty acids into their more volatile FAMES. A common method is to use boron trifluoride in methanol (BF₃-methanol) and heat the sample.
- After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMES. The upper organic layer containing the FAMES is collected.

4. GC-MS Analysis:

- Inject an aliquot of the FAMES extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).
- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.
- Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid to the peak area of the deuterated internal standard and comparing this to a standard curve.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Biological Fluids

This protocol is suitable for the direct quantification of free fatty acids without derivatization, which can be advantageous for certain applications.

1. Sample Preparation and Internal Standard Spiking:

- Thaw biological fluid samples (e.g., plasma, serum) on ice.
- Add a precise amount of **Octanoic acid-d3** internal standard to each sample.

2. Protein Precipitation and Extraction:

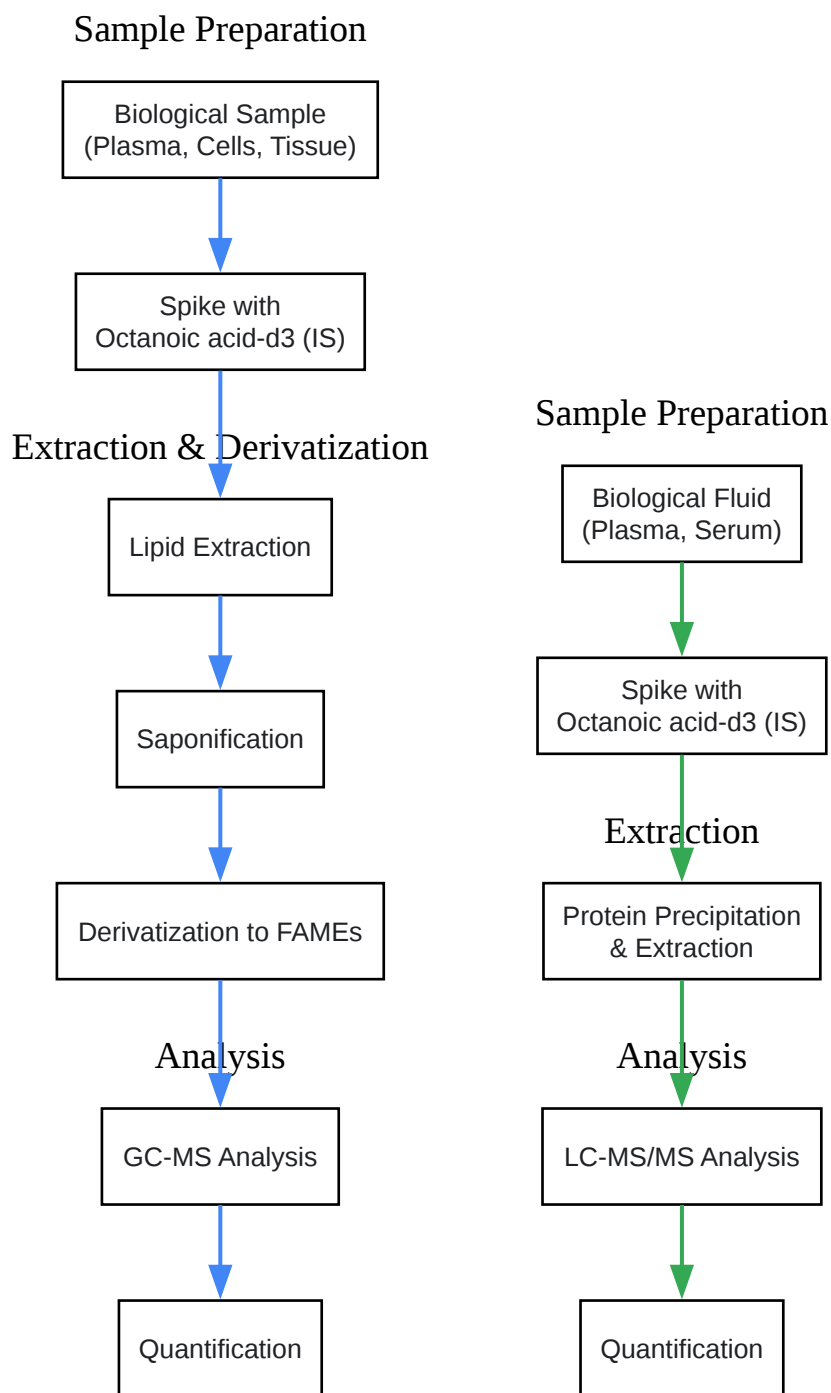
- Precipitate proteins by adding a cold organic solvent such as acetonitrile.
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- The supernatant containing the free fatty acids is transferred to a new tube.

3. LC-MS/MS Analysis:

- Inject the supernatant directly onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous octanoic acid and the deuterated internal standard are monitored.
- Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the quantification of fatty acids using a deuterated internal standard.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com